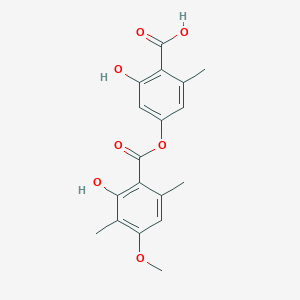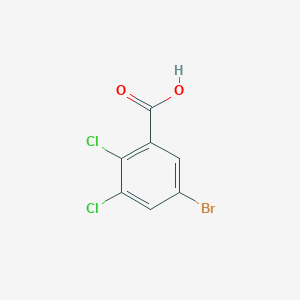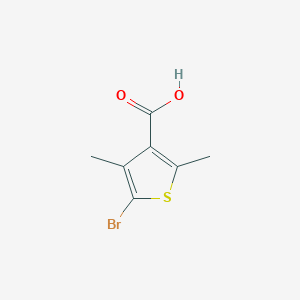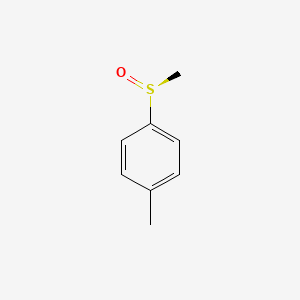
2,2,2-Triethylacetophenone
概要
説明
作用機序
Target of Action
Unfortunately, there is limited information available on the specific primary targets of 2,2,2-Triethylacetophenone. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves extensive biochemical and molecular biology studies .
Mode of Action
Generally, a compound interacts with its targets through various mechanisms such as binding to receptors or enzymes, which can lead to a cascade of biochemical reactions resulting in a therapeutic effect
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway
Result of Action
Understanding these effects is crucial as they can provide insights into the compound’s therapeutic potential and possible side effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
実験室実験の利点と制限
2,2,2-Triethylacetophenone is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also relatively easy to prepare and is readily available in large quantities. However, it is highly flammable and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents, which may limit its use in some laboratory settings.
将来の方向性
There are several potential future directions for the use of 2,2,2-Triethylacetophenone in scientific research. One area of interest is the development of new drugs that target oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound's antioxidant properties make it a promising candidate for this type of research. Additionally, this compound may be useful in the development of new agrochemicals and fragrances, as well as in the preparation of chiral compounds for use in pharmaceuticals. Further research is needed to fully explore the potential applications of this compound in these areas.
In conclusion, this compound is a versatile reagent that has many potential applications in scientific research. Its use in organic synthesis and as a starting material for the preparation of other compounds makes it an important tool for researchers in a wide range of fields. Further research is needed to fully explore its potential applications in drug development, agrochemicals, and fragrances.
科学的研究の応用
2,2,2-Triethylacetophenone is widely used in organic synthesis as a reagent for the preparation of various compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of chiral compounds and as a key intermediate in the production of other chemicals.
Safety and Hazards
特性
IUPAC Name |
2,2-diethyl-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQYOXVMDXLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50390-35-7 | |
| Record name | 2,2-diethyl-1-phenylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp](/img/structure/B3425967.png)












